molecular formula C14H25N3O3S B12715993 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- CAS No. 138761-25-8

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy-

Katalognummer: B12715993
CAS-Nummer: 138761-25-8
Molekulargewicht: 315.43 g/mol
InChI-Schlüssel: OXXNVFCTHLDGKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- is a chemical compound that belongs to the class of pyridinesulfonamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- typically involves the reaction of 4-substituted pyridine-3-sulfonamides with appropriate reagents. One common method includes the reaction of 4-substituted pyridine-3-sulfonamides with aryl isocyanates in the presence of potassium carbonate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted pyridinesulfonamides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Pyridinesulfonamide, N-(3-(diethylamino)propyl)-4-ethoxy- stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its diethylamino and ethoxy substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

138761-25-8

Molekularformel

C14H25N3O3S

Molekulargewicht

315.43 g/mol

IUPAC-Name

N-[3-(diethylamino)propyl]-4-ethoxypyridine-3-sulfonamide

InChI

InChI=1S/C14H25N3O3S/c1-4-17(5-2)11-7-9-16-21(18,19)14-12-15-10-8-13(14)20-6-3/h8,10,12,16H,4-7,9,11H2,1-3H3

InChI-Schlüssel

OXXNVFCTHLDGKL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCCNS(=O)(=O)C1=C(C=CN=C1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.